molecular formula C14H19NO B2775826 2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane CAS No. 41959-29-9

2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane

Cat. No. B2775826
CAS RN: 41959-29-9
M. Wt: 217.312
InChI Key: LSQZRPLAUOVRPZ-UHFFFAOYSA-N
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Description

2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane (BHABO) is an organic compound belonging to the bicyclic azabicycloalkane family. It is composed of two benzyl rings, two cycloalkyl rings, and two hydroxy groups. BHABO has a molecular formula of C14H20O2 and a molecular weight of 220.3 g/mol. BHABO has been studied extensively due to its unique chemical structure, which has been found to have numerous potential applications in the fields of medicine and chemistry.

Scientific Research Applications

The 2-Azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

  • Synthesis of Tropane Alkaloids

    • Field : Organic & Biomolecular Chemistry
    • Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
    • Methods : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
    • Results : This research has led to the synthesis of tropane alkaloids, which have a wide array of biological activities .
  • Drug Discovery

    • Field : Pharmaceutical Chemistry
    • Summary : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
    • Methods : The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . Various synthetic approaches have been developed to access this bicyclic architecture .
    • Results : The 2-Azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
  • Synthesis of Cytisine-like Alkaloids
    • Field : Organic & Biomolecular Chemistry
    • Summary : The 2-azabicyclo[3.2.1]octane system has gained significant interest since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
    • Methods : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
    • Results : This research has led to the synthesis of cytisine-like alkaloids, which have a wide array of biological activities .

properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.2]octan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-8-12-6-7-13(14)15(10-12)9-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZRPLAUOVRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane

Synthesis routes and methods

Procedure details

2-benzyl-2-azabicyclo[2.2.2]octan-6-ol is prepared using a method analogous to that described in U.S. Ser. No. 05/147,873. 2-benzyl-2-azabicyclo[2.2.2]octan-6-ol is debenzylated and subsequently protected as the tert-butyl carbamate using procedures analogous to those described in Example 1. Oxidation of the resulting intermediate alcohol using the Swern protocol affords the title product.
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